molecular formula C10H6BrNOS B112974 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde CAS No. 750624-69-2

2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde

Cat. No. B112974
CAS RN: 750624-69-2
M. Wt: 268.13 g/mol
InChI Key: YNXSRZKASQSOPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Scientific Research Applications

Anticancer Research

2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde: has shown promise in anticancer research. Derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines. For instance, analogs have demonstrated significant activity against CNS cancer cell lines, with one derivative showing a percent growth inhibition of 41.25% . This suggests potential for the development of new chemotherapeutic agents.

Molecular Docking Studies

The compound’s derivatives are also used in molecular docking studies to predict the mode of interaction with biological targets. This is crucial in understanding the mechanism of action and enhancing the activity of potential drug candidates. Such studies can lead to the design of more effective anticancer agents with higher specificity and lower toxicity .

ADME Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds is essential in drug discovery2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde and its analogs have been subjected to ADME profiling to predict their pharmacokinetic behaviors, which is a critical step in the development of safe and effective drugs .

Toxicity Prediction

Before clinical trials, it’s important to assess the toxicity of new compounds. In silico toxicity prediction models are used to evaluate the safety profile of 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde derivatives. This helps in identifying any potential adverse effects early in the drug development process .

Organic Synthesis

This compound serves as a building block in organic synthesis, contributing to the creation of more complex molecules. Its structure allows for various chemical reactions, facilitating the synthesis of novel organic compounds with potential therapeutic applications.

Material Science

While not directly related to 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde , its structural analogs have been explored in material science. These compounds can be used to develop new materials with unique properties for various industrial applications.

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. This information is typically found in the compound’s Material Safety Data Sheet .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications of the compound, and unanswered questions about its properties or reactivity .

properties

IUPAC Name

2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXSRZKASQSOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366639
Record name 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde

CAS RN

750624-69-2
Record name 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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